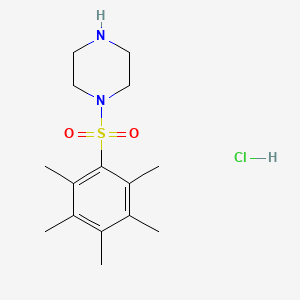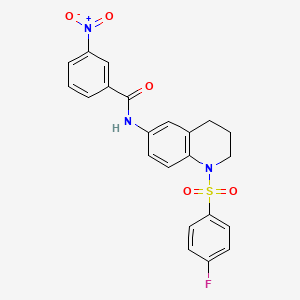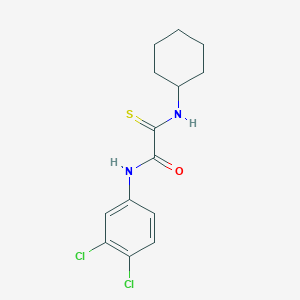![molecular formula C24H25N3O6 B2551332 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887224-63-7](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features both benzofuran and pyrimidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps. Typically, the synthetic route includes:
Formation of the benzofuran derivative.
Cyclization to introduce the pyrimidine ring.
Subsequent functionalization to attach the acetamide moiety.
Industrial Production Methods
Industrial production of this compound, while less documented, would likely involve optimization of these synthetic steps for scalability. Key factors would include reaction yield, purity, and cost-effectiveness. Process intensification techniques and continuous flow reactors might be utilized to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: : Modifying the oxidative state of its functional groups.
Reduction: : Especially at the carbonyl groups.
Substitution: : On the aromatic rings and acetamide side chain.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Halogens, nucleophiles under Lewis acid or base catalysis.
Major Products Formed
Depending on the reaction type:
Oxidation: : Conversion of alkyl chains to carboxylic acids.
Reduction: : Alcohol formation.
Substitution: : Introduction of new functional groups on aromatic rings.
Applications De Recherche Scientifique
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Investigated for its potential interactions with biological macromolecules.
Medicine
Potential pharmacological activity, including enzyme inhibition or receptor modulation.
Examined for antimicrobial and anticancer properties.
Industry
Employed in material sciences for developing new functional materials.
Applied in the synthesis of specialty chemicals and advanced polymers.
Mécanisme D'action
Molecular Targets: : Interacts with enzymes, proteins, and receptors.
Pathways Involved: : Potential inhibition of enzymatic activity or blocking of receptor sites, depending on its structure-activity relationship.
Comparaison Avec Des Composés Similaires
Unique Features
The combination of benzofuran and pyrimidine rings offers a distinctive structural motif that is less common.
The specific positioning of functional groups enhances its reactivity and biological activity.
Similar Compounds
Other benzofuran-pyrimidine derivatives.
Compounds like 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl) derivatives.
N-(3,4-dimethoxyphenyl)acetamide analogues.
Propriétés
Numéro CAS |
887224-63-7 |
|---|---|
Formule moléculaire |
C24H25N3O6 |
Poids moléculaire |
451.479 |
Nom IUPAC |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28) |
Clé InChI |
LOKAMGVKASVZOE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)
![N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2551250.png)

![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)


![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)
![1,3,5-trimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2551264.png)




